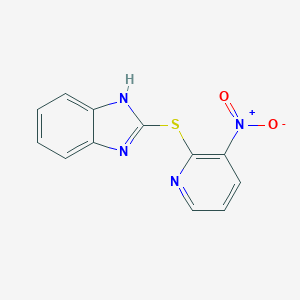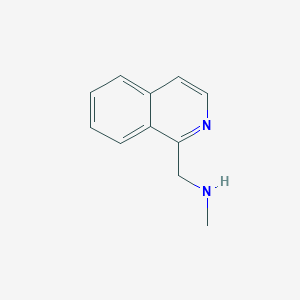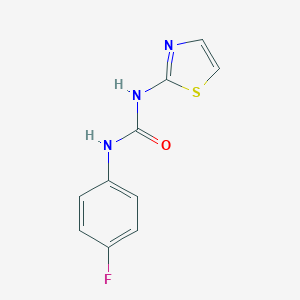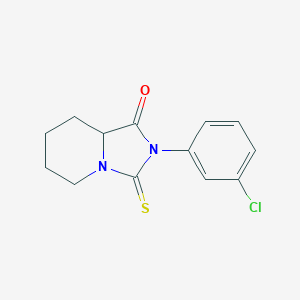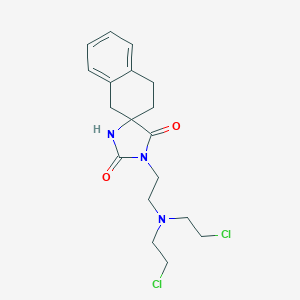
beta-Tethymustine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Tethymustine is a synthetic compound that belongs to the family of nitrogen mustards, which are known for their potent cytotoxicity against cancer cells. The chemical structure of beta-Tethymustine comprises a nitrogen mustard group attached to a thiazolidine ring and a tertiary butyl group. This unique structure confers beta-Tethymustine with excellent antitumor activity and low toxicity, making it a promising candidate for cancer chemotherapy.
作用机制
The mechanism of action of beta-Tethymustine involves the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell death. Beta-Tethymustine preferentially targets rapidly dividing cells, such as cancer cells, by inducing DNA damage and apoptosis. The unique chemical structure of beta-Tethymustine allows it to selectively target cancer cells while sparing normal cells, minimizing toxicity.
生化和生理效应
Beta-Tethymustine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. Beta-Tethymustine has also been reported to modulate the expression of various genes involved in cancer progression, including p53, Bcl-2, and VEGF. These effects suggest that beta-Tethymustine has multiple targets and mechanisms of action, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
Beta-Tethymustine has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity, making it safe for handling. Beta-Tethymustine also has excellent activity against a wide range of cancer cell lines, making it a versatile tool for in vitro studies. However, beta-Tethymustine has some limitations, including its instability in aqueous solutions, which can limit its use in vivo. Beta-Tethymustine also requires further optimization to improve its pharmacokinetic properties and efficacy in vivo.
未来方向
Several future directions for beta-Tethymustine research can be explored. One direction is to optimize the synthesis method to improve the yield and purity of beta-Tethymustine. Another direction is to investigate the pharmacokinetics and pharmacodynamics of beta-Tethymustine in vivo to determine its efficacy and toxicity. Combination therapy with other anticancer agents could also be explored to enhance the activity of beta-Tethymustine. Finally, clinical trials could be conducted to evaluate the safety and efficacy of beta-Tethymustine in cancer patients.
Conclusion
Beta-Tethymustine is a promising anticancer agent with potent cytotoxicity against a wide range of cancer cell lines. Its unique chemical structure confers excellent antitumor activity and low toxicity, making it a promising candidate for cancer chemotherapy. The synthesis method of beta-Tethymustine is relatively simple, and it has been extensively studied for its anticancer activity in various preclinical models. Future research directions for beta-Tethymustine include optimizing the synthesis method, investigating its pharmacokinetics and pharmacodynamics in vivo, exploring combination therapy, and conducting clinical trials.
合成方法
Beta-Tethymustine can be synthesized by the reaction of thiazolidine-2-thione with N,N-di-tert-butyl-2-chloroethylamine hydrochloride in the presence of a base such as sodium hydride. The reaction yields beta-Tethymustine as a yellow oil, which can be purified by column chromatography. The synthesis of beta-Tethymustine is relatively simple and can be scaled up for industrial production.
科学研究应用
Beta-Tethymustine has been extensively studied for its anticancer activity in various preclinical models. It has shown potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. Beta-Tethymustine has also demonstrated efficacy in animal models of cancer, including xenograft and orthotopic models. These studies have provided strong evidence for the potential of beta-Tethymustine as a novel anticancer agent.
属性
CAS 编号 |
198416-57-8 |
|---|---|
产品名称 |
beta-Tethymustine |
分子式 |
C18H23Cl2N3O2 |
分子量 |
384.3 g/mol |
IUPAC 名称 |
3'-[2-[bis(2-chloroethyl)amino]ethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C18H23Cl2N3O2/c19-7-9-22(10-8-20)11-12-23-16(24)18(21-17(23)25)6-5-14-3-1-2-4-15(14)13-18/h1-4H,5-13H2,(H,21,25) |
InChI 键 |
MHDZBEQXOYCBJS-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
规范 SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
同义词 |
1-(2-(bis(2-chloroethyl)amino)ethyl)spiro(imidazolidine-4,2(1H)3',4'-dihydronaphthalene)-2,5-dione beta-tethymustine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



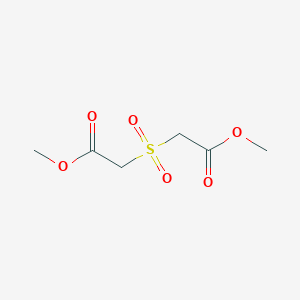

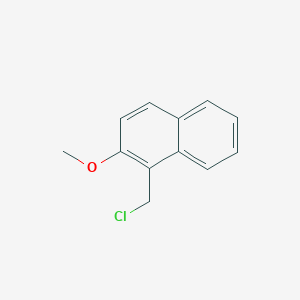

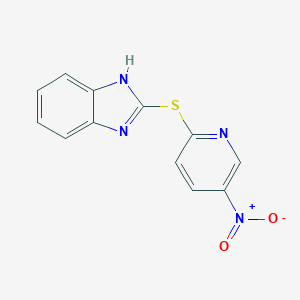
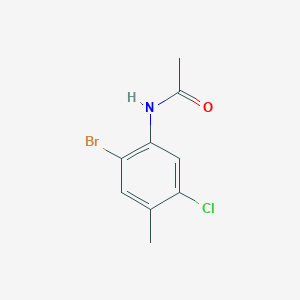
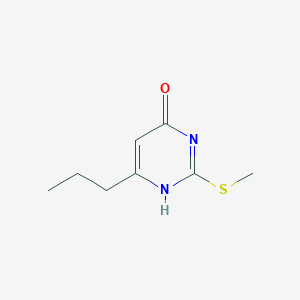
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)
